molecular formula C8H7BrN2 B3051064 2-(Bromomethyl)-1H-benzo[d]imidazole CAS No. 30770-24-2

2-(Bromomethyl)-1H-benzo[d]imidazole

Cat. No.: B3051064
CAS No.: 30770-24-2
M. Wt: 211.06 g/mol
InChI Key: GTQILGWKIWRZSM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111927. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BrN2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQILGWKIWRZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296837
Record name 2-(bromomethyl)-1h-benzimidazole
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Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30770-24-2
Record name 2-(Bromomethyl)-1H-benzimidazole
Source CAS Common Chemistry
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Record name NSC 111927
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Record name NSC111927
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Record name 2-(bromomethyl)-1h-benzimidazole
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Synthetic Methodologies for 2 Bromomethyl 1h Benzo D Imidazole

Established Synthetic Routes

Established routes to 2-(bromomethyl)-1H-benzo[d]imidazole predominantly rely on the condensation of o-phenylenediamine (B120857) with a two-carbon electrophile that bears the bromine atom or a precursor functional group.

Cyclization Reactions involving o-Phenylenediamine and Bromoacetic Acid

A direct and common method for synthesizing the benzimidazole (B57391) core is the condensation of o-phenylenediamine with a carboxylic acid. To obtain the 2-(bromomethyl) derivative, bromoacetic acid is used as the carboxylic acid component. This reaction involves heating the two reagents, typically in the presence of a strong mineral acid which acts as a catalyst and a dehydrating agent. The acid protonates the carbonyl group of bromoacetic acid, rendering it more electrophilic for the nucleophilic attack by the amino group of o-phenylenediamine. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazole (B134444) ring.

For instance, a typical procedure involves refluxing a mixture of o-phenylenediamine and bromoacetic acid in the presence of 4N hydrochloric acid. The reaction progress is monitored, and upon completion, the mixture is cooled and neutralized to precipitate the product.

Table 1: Reaction Conditions for Cyclization of o-Phenylenediamine with Substituted Acetic Acids

Carboxylic AcidAcid CatalystReaction ConditionsYieldReference
Phenoxyacetic acid4N HClReflux, 3 hours80%
Bromoacetic acid4N HClRefluxNot specifiedGeneral method adaptation researchgate.net

Adaptations of the Phillips Method

The Phillips method is a cornerstone of benzimidazole synthesis, describing the condensation of o-phenylenediamines with carboxylic acids under acidic conditions. researchgate.netadichemistry.com The reaction of o-phenylenediamine with bromoacetic acid is a direct application of this method. researchgate.net The general mechanism involves the initial formation of an N-acylated intermediate, which then undergoes acid-catalyzed ring closure to form the benzimidazole ring. adichemistry.com

Good yields are typically achieved with aliphatic acids under these conditions. adichemistry.com The adaptation for bromoacetic acid involves carefully controlling the reaction conditions due to the higher reactivity of the α-halo acid, which could potentially lead to side reactions. The use of dilute mineral acids at moderate temperatures is advantageous as it facilitates the cyclization while minimizing unwanted byproducts. adichemistry.com For example, condensing benzene-1,2-diamine with acetic acid in the presence of 4N HCl is a well-established illustration of the Phillips reaction. adichemistry.com A similar setup is employed for bromoacetic acid.

Strategies for Bromomethylation within Benzimidazole Scaffolds

An alternative to constructing the ring with the bromomethyl group already in place is to introduce this functionality onto a pre-existing benzimidazole scaffold. This is typically achieved by the bromination of a 2-methyl or 2-(hydroxymethyl) substituted benzimidazole precursor.

One prominent strategy is the free-radical bromination of 2-methyl-1H-benzimidazole. This reaction, often referred to as the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the bromine source. wikipedia.orgmasterorganicchemistry.com The reaction is carried out in a non-polar solvent like anhydrous carbon tetrachloride (CCl₄) and requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation by irradiation (light). wikipedia.orgyoutube.com The stability of the benzylic radical intermediate at the 2-methyl position facilitates this selective bromination. wikipedia.org This method is advantageous because NBS provides a low, constant concentration of Br₂, which favors radical substitution over electrophilic addition to the aromatic ring. masterorganicchemistry.com

Another viable pathway involves the conversion of 2-(hydroxymethyl)-1H-benzimidazole to the desired bromo-derivative. This can be accomplished using standard brominating agents for alcohols, such as phosphorus tribromide (PBr₃). This reaction proceeds by activating the hydroxyl group, turning it into a good leaving group, which is then displaced by a bromide ion via an Sₙ2 mechanism.

Table 2: Conditions for Bromomethylation of Benzimidazole Precursors

PrecursorReagentInitiator/CatalystSolventKey ConditionsReference
2-Methyl-1H-benzimidazoleN-Bromosuccinimide (NBS)AIBN or Benzoyl PeroxideCarbon Tetrachloride (CCl₄)Reflux / IrradiationWohl-Ziegler Reaction wikipedia.orgmasterorganicchemistry.com
2-(Hydroxymethyl)-1H-benzimidazolePhosphorus Tribromide (PBr₃)Not applicableAnhydrous ether or similarControlled temperatureGeneral Method

General Considerations in Synthetic Design for this compound Precursors

The design of a synthetic route for this compound requires careful consideration of several factors to ensure efficiency, safety, and high yield.

A primary consideration is the choice between the two main strategies: building the ring directly (e.g., Phillips method) or functionalizing a pre-formed scaffold. The direct cyclization with o-phenylenediamine and bromoacetic acid is atom-economical but requires handling corrosive mineral acids at elevated temperatures. researchgate.net The reactivity of bromoacetic acid also necessitates careful control to prevent polymerization or other side reactions.

The bromomethylation of 2-methyl-1H-benzimidazole offers an alternative that avoids the direct use of highly acidic conditions for the ring formation itself. However, this route involves free-radical reactions, which require anhydrous conditions and the use of radical initiators that can be thermally sensitive. wikipedia.org The choice of solvent, typically carbon tetrachloride, also raises environmental and safety concerns.

The synthesis of the precursor 2-methyl-1H-benzimidazole is straightforward via the Phillips condensation of o-phenylenediamine with acetic acid. adichemistry.com If the pathway via 2-(hydroxymethyl)-1H-benzimidazole is chosen, this precursor must first be synthesized, for example, by the condensation of o-phenylenediamine with glycolic acid. The subsequent bromination step with reagents like PBr₃ must be handled with care due to their reactivity with moisture.

Ultimately, the selection of the synthetic route depends on the availability of starting materials, the scale of the reaction, and the laboratory equipment and safety infrastructure available. Purification of the final product, often achieved through recrystallization, is also a critical step to remove any unreacted starting materials or byproducts from either synthetic pathway.

Chemical Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions

The presence of a bromomethyl group attached to the C2 position of the benzimidazole (B57391) ring makes the compound highly susceptible to nucleophilic attack. The carbon atom of the methyl group is electron-deficient due to the electronegativity of the adjacent bromine atom, rendering it an electrophilic center.

Susceptibility of the Bromine Moiety to SN2 Mechanisms

The bromine atom in 2-(bromomethyl)-1H-benzo[d]imidazole is an effective leaving group, and its position on a primary carbon atom makes the compound an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions. The structure is analogous to a benzylic halide, where the benzimidazole ring system facilitates the stabilization of the transition state during the substitution process. This heightened reactivity allows for the displacement of the bromide ion by a wide range of nucleophiles under relatively mild conditions. nih.gov

The SN2 mechanism involves a backside attack by a nucleophile on the electrophilic carbon atom, leading to the inversion of stereochemistry if the carbon were chiral. In this case, the reaction proceeds through a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking. This reactivity is a cornerstone of its utility in synthesizing more complex molecules. nih.govyoutube.com

Formation of Substituted Benzimidazole Derivatives via Nucleophilic Trapping

The electrophilic nature of the bromomethyl group allows for its "trapping" by various nucleophiles, leading to the formation of a diverse library of 2-substituted benzimidazole derivatives. This strategy is fundamental in medicinal chemistry for creating new pharmaceutical agents. lookchem.comchemrevlett.com The general reaction involves the replacement of the bromine atom with a nucleophilic species, thereby introducing new functional groups onto the benzimidazole scaffold. longdom.org

Reaction with Thiourea

A notable example of nucleophilic substitution is the reaction of this compound with thiourea. In this reaction, the sulfur atom of thiourea, a potent nucleophile, attacks the electrophilic carbon of the bromomethyl group. This results in the displacement of the bromide ion and the formation of an S-alkylisothiouronium salt intermediate. researchgate.net

This isothiuronium (B1672626) salt is a versatile intermediate that can be subsequently hydrolyzed under acidic or basic conditions to yield the corresponding thiol. Alternatively, it can be converted into a 2-(aminomethyl)benzimidazole derivative, which are of interest as potential therapeutic agents. chemrevlett.comnih.gov The reaction pathway provides a reliable method for introducing sulfur- or amino-containing functional groups at the 2-position of the benzimidazole core. nih.govnih.gov

Reaction of this compound with Nucleophiles
NucleophileIntermediate/Product TypeSignificance
ThioureaS-Alkylisothiouronium saltPrecursor to thiols and aminomethyl derivatives. researchgate.net
Azide (e.g., NaN3)2-(Azidomethyl)benzimidazolePrecursor for "click" chemistry reactions and synthesis of amines. nih.gov
Amines2-(Aminomethyl)benzimidazole derivativesImportant class of biologically active compounds. chemrevlett.comchemrevlett.com
Thiolates2-(Thioether)methylbenzimidazoleIntroduction of sulfur linkages. nih.gov

Functionalization of the Benzimidazole Ring System

Beyond the reactivity of the bromomethyl group, the benzimidazole ring itself can be functionalized. This typically involves reactions at the nitrogen atoms or, in some cases, electrophilic substitution on the benzene (B151609) ring, though the latter is less common and requires harsh conditions.

Condensation Reactions with Aldehydes and Ketones (for related compounds)

The synthesis of the benzimidazole core itself is a prime example of a condensation reaction. The most common and direct method involves the condensation of o-phenylenediamines with aldehydes or ketones. semanticscholar.orgnih.gov This reaction, often catalyzed by acid, proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization (often via oxidation) to yield the 2-substituted benzimidazole. researchgate.netrsc.org A wide variety of catalysts, including nano-materials, can be employed to improve reaction efficiency and yield. semanticscholar.orgresearchgate.net

While this reaction builds the ring system rather than functionalizing a pre-existing one, it is a fundamental strategy for accessing a vast range of 2-substituted benzimidazoles. The choice of the aldehyde or ketone directly determines the substituent at the 2-position.

Summary of Benzimidazole Synthesis via Condensation
ReactantsCatalyst/ConditionsProductReference
o-Phenylenediamine (B120857) + AldehydeAcidic (e.g., p-TSOH), Metal-based, or Nano-catalyst2-Substituted Benzimidazole nih.govresearchgate.net
o-Phenylenediamine + Carboxylic AcidAcidic, High Temperature2-Substituted Benzimidazole researchgate.net

Intramolecular Cyclization Reactions (for related bromo-nitro benzimidazoles)

Derivatives of benzimidazole containing appropriately positioned reactive groups can undergo intramolecular cyclization to form more complex, fused heterocyclic systems. For instance, related compounds such as 2-(2-nitrophenyl)-1H-benzimidazoles, which possess a nitro group, can undergo high-yielding intramolecular aromatic nucleophilic substitution (SNAr). nih.gov In these reactions, a nucleophile, such as an N-pendant alkoxide, attacks the nitrophenyl ring, displacing the nitro group to form a new ring system. nih.gov

Similarly, the synthesis and reactions of brominated 2-nitroimidazoles have been explored. rsc.org These compounds are precursors for further transformations. For example, intramolecular cyclization can be achieved in related bromoarylamine systems using copper catalysis to form the benzimidazole ring. rsc.orgresearchgate.net These cyclization strategies are powerful tools for constructing polycyclic molecules with potential biological activity. nih.gov

Regioselective C–H Functionalization and Arylation Pathways (for related halogenated benzimidazoles)

Direct functionalization of the C-H bonds on the benzimidazole core represents a highly efficient strategy for structural modification, avoiding the need for pre-functionalized starting materials. nih.gov For halogenated benzimidazoles and related analogues, several regioselective methods have been developed, primarily targeting the benzene ring of the fused system.

Transition metal catalysis is a cornerstone of these arylation strategies. Nickel-catalyzed C-H arylations have been successfully employed for imidazoles and benzimidazoles, allowing for the coupling of these heterocycles with phenol (B47542) derivatives and chloroarenes. nih.gov Similarly, palladium-catalyzed reactions offer robust pathways for arylation. nih.govresearchgate.net For instance, an intramolecular cross-dehydrogenative coupling (CDC) reaction catalyzed by a Pd(II)/Cu(I) system has been used to arylate electron-poor benzimidazole substrates. nih.gov This method involves a dual catalytic cycle where copper(I) is proposed to metallate the C2 position of the benzimidazole, followed by palladation of the tethered arene, transmetalation, and reductive elimination to form the C-C bond. nih.gov

Beyond the C2 position, functionalization of the benzo- portion of the ring has also been achieved with high regioselectivity. A metal-free approach for the arylation of benzazoles at the C4 position involves the activation of a 2-methylsulfinyl group with an anhydride, followed by nucleophilic attack and a instras.cominstras.com sigmatropic rearrangement. acs.org Directing groups can also be utilized to control the regioselectivity of C-H functionalization, guiding the reaction to a specific position on the six-membered ring. organic-chemistry.org

The table below summarizes various regioselective arylation pathways applicable to benzimidazole and related halogenated systems.

MethodCatalyst/ReagentPosition FunctionalizedKey FeaturesReference
Cross-Dehydrogenative Coupling (CDC)Pd(II)/Cu(I)C2Intramolecular arylation, highly atom-economical. nih.gov
C-H ArylationNi(OTf)₂/dcypeC2Couples with phenol derivatives and chloroarenes. nih.gov
Dehydrative C-H/C-H CouplingTriflic AnhydrideC4Metal-free; involves activation of a 2-methylsulfinyl group. acs.org
Directing Group Assisted HalogenationPalladium Acetate (B1210297)ortho-position of a phenyl substituentNitrogen atom of the heterocyclic ring acts as the directing group. organic-chemistry.org

Reduction Reactions of the Bromomethyl Group

The bromomethyl group at the C2 position is susceptible to reduction, providing a pathway to 2-methyl-1H-benzo[d]imidazole. This transformation involves the hydrogenolysis of the carbon-bromine bond. While specific studies detailing the reduction of this compound are not extensively documented in the provided context, the reaction is a standard transformation in organic synthesis. Plausible reaction conditions can be inferred from general reduction methodologies used in benzimidazole chemistry.

Commonly used reducing agents for such transformations include zinc dust in acetic acid or catalytic hydrogenation with a palladium catalyst. instras.com The synthesis of 2-methyl-1H-benzimidazole from o-phenylenediamine and acetic acid is a well-established procedure, confirming the stability and existence of the reduction product. banglajol.info One-pot reductive cyclocondensation methods for synthesizing benzimidazoles often employ reducing agents like zinc, which could potentially be adapted for the dehalogenation of the bromomethyl group.

Oxidation Reactions of the Benzimidazole Core (for analogous compounds)

The benzimidazole core exhibits notable resistance to oxidation, particularly the imidazole (B134444) portion. Studies on the thermo-oxidative degradation of benzimidazole model compounds reveal that oxidative attack occurs preferentially on the carbocyclic (benzene) ring. dtic.mil This selectivity is demonstrated by the solution oxidation of benzimidazole models, which yields the corresponding 2-arylimidazole-4,5-dicarboxylic acid, indicating that the benzenoid nucleus is more susceptible to oxidation than the 2-arylimidazole nucleus. dtic.mil

The mechanism for the oxidative cyclization of related anilide derivatives to form benzimidazoles is proposed to proceed through an amine-N-oxide intermediate under acidic conditions. researchgate.net Oxidative pyrolysis of benzimidazole compounds at high temperatures leads to products such as carbon oxides, water, and aromatic nitriles, further supporting the initial breakdown of the carbocyclic ring. dtic.mil

Role as a Key Synthetic Intermediate for Further Transformations

This compound is a valuable and versatile synthetic intermediate. researchgate.net The high reactivity of the bromomethyl group makes it an excellent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups at the C2 position of the benzimidazole scaffold, which is a common strategy in medicinal chemistry to explore structure-activity relationships. researchgate.net

The utility of this compound as a building block is evident in its application for synthesizing more complex molecules with potential biological activities. It serves as a starting material for the preparation of various benzimidazole derivatives through functionalization of the bromomethyl group. researchgate.net For example, it is used to synthesize novel hydrazones, which are a class of compounds known for a wide spectrum of pharmacological properties, including anticancer and anticonvulsant activities. researchgate.netnih.gov The reaction typically involves the substitution of the bromide with a hydrazine (B178648) derivative, followed by condensation with an aldehyde or ketone. This highlights the compound's role in creating diverse molecular architectures centered on the privileged benzimidazole core. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for 2-(Bromomethyl)-1H-benzo[d]imidazole provides precise information on the number, environment, and connectivity of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the bromomethyl, aromatic, and amine protons are observed. researchgate.net

The methylene (B1212753) protons (CH₂) adjacent to the bromine atom appear as a singlet at approximately 4.64 ppm. researchgate.net This downfield shift is indicative of the strong deshielding effect of the electronegative bromine atom. The integration of this peak corresponds to two protons. The amine proton (NH) of the imidazole (B134444) ring is observed as a singlet at around 4.89 ppm. researchgate.net The aromatic protons on the benzo-fused ring appear as a complex multiplet between 7.20 and 7.57 ppm, integrating to four protons. researchgate.net The specific splitting patterns within this region arise from the coupling between adjacent aromatic protons.

¹H NMR Spectroscopic Data

Chemical Shift (δ) in ppm Multiplicity Integration Assignment
4.64 Singlet (s) 2H CH₂-Br
4.89 Singlet (s) 1H N-H
7.20-7.25 Multiplet (m) 2H Ar-H

Data recorded in CDCl₃. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a detailed map of the carbon framework of the molecule. The spectrum for this compound displays signals corresponding to each unique carbon atom.

The carbon of the bromomethyl group (CH₂-Br) is found significantly upfield at approximately 25.9 ppm. researchgate.net The aromatic carbons of the benzimidazole (B57391) ring system appear in the characteristic downfield region for sp²-hybridized carbons. Signals at 114.8 and 121.6 ppm are assigned to the protonated aromatic carbons (CH). researchgate.net The quaternary carbons of the fused benzene (B151609) ring, which are part of the ring junction, are observed at 135.2 ppm. researchgate.net The most downfield signal at 140.1 ppm corresponds to the C2 carbon of the imidazole ring (N-C=N), which is deshielded due to its attachment to two electronegative nitrogen atoms. researchgate.net

¹³C NMR Spectroscopic Data

Chemical Shift (δ) in ppm Carbon Assignment
25.9 CH₂-Br
114.8 Aromatic CH
121.6 Aromatic CH
135.2 Quaternary Aromatic C

Data recorded in CDCl₃. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. Various MS techniques are employed to confirm the identity and purity of this compound.

High-Resolution Mass Spectrometry (HRMS) is utilized to measure the mass of a molecule with extremely high accuracy. This precision allows for the determination of its elemental formula, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₈H₇BrN₂), HRMS analysis would be expected to detect the protonated molecular ion, [M+H]⁺. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks separated by two mass units. The calculated exact mass for the most abundant isotope (⁷⁹Br) provides a theoretical value that can be compared against experimental results for unambiguous formula confirmation.

Expected HRMS Data

Ion Elemental Formula Calculated Exact Mass
[M+H]⁺ C₈H₈⁷⁹BrN₂ 210.9920

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample and confirm the molecular weight of the target compound.

In a typical analysis, the sample is first passed through an LC column, which separates the this compound from any unreacted starting materials, byproducts, or impurities. As each component elutes from the column, it is introduced into the mass spectrometer, which acts as a detector. The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting species, allowing for the confirmation that the major peak in the chromatogram corresponds to the desired product's molecular weight.

Electrospray Ionization (ESI) is a soft ionization technique commonly used in conjunction with LC/MS for the analysis of moderately polar and thermally sensitive molecules like benzimidazole derivatives. ESI generates ions directly from a liquid solution by applying a high voltage to a capillary, creating an aerosol of charged droplets. As the solvent evaporates from these droplets, the charge density increases until intact, gas-phase ions (such as the protonated molecule [M+H]⁺) are released.

This method is particularly advantageous for this compound as it minimizes fragmentation, ensuring that the primary ion observed in the mass spectrum corresponds to the intact molecule. This allows for a clear and accurate determination of the molecular weight.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound. The analysis of the IR spectrum reveals characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule. The key functional groups include the N-H bond of the imidazole ring, the aromatic C-H and C=C bonds of the benzene ring, the C=N bond of the imidazole, and the aliphatic C-H and C-Br bonds of the bromomethyl group.

While the specific spectrum for this compound is not detailed in all literature, the characteristic absorption frequencies for benzimidazole derivatives are well-established. For instance, the N-H stretching vibration typically appears as a broad band in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=N stretching of the imidazole ring is found in the 1590-1650 cm⁻¹ region.

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Bond Type Expected Absorption Range (cm⁻¹)
Imidazole N-H Stretch 3100 - 3500
Aromatic Ring C-H Stretch 3000 - 3100
Methyl Group C-H Stretch 2850 - 2960
Imidazole/Aromatic C=N & C=C Stretch 1450 - 1650

This table presents expected values based on typical ranges for the functional groups present in the molecule.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides quantitative data on the percentage composition of elements (carbon, hydrogen, nitrogen) within the compound. This technique is fundamental for validating the empirical formula, which can then be compared with the molecular formula derived from its structure. The molecular formula for this compound is C₈H₇BrN₂.

Based on this formula, the theoretical elemental composition can be calculated from the atomic masses of its constituent elements and the compound's molecular weight (211.06 g/mol ). Experimental values obtained from elemental analysis are then compared against these theoretical percentages to confirm the compound's identity and purity. A close correlation between the found and calculated values provides strong evidence for the correct elemental composition.

Table 2: Elemental Analysis Data for C₈H₇BrN₂

Element Symbol Theoretical Percentage (%)
Carbon C 45.52
Hydrogen H 3.34
Bromine Br 37.86

Calculated based on the molecular formula C₈H₇BrN₂ and a molecular weight of 211.06 g/mol .

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

While specific crystallographic data for this compound is not widely published, studies on similar benzimidazole-containing molecules demonstrate the utility of XRD. For example, analysis of related compounds has revealed specific space groups and unit cell parameters that define their crystal systems. Such analyses are critical for understanding the compound's physical properties and its behavior in the solid state. The data obtained from an XRD analysis would typically include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ).

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction byproducts or starting materials. Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed.

TLC is often used for rapid monitoring of reaction progress and for preliminary purity checks, typically using a silica (B1680970) gel stationary phase. For more accurate quantitative analysis, HPLC is the preferred method. In the analysis of related benzimidazole derivatives, column chromatography using a silica gel stationary phase with a mobile phase gradient, such as ethyl acetate (B1210297) in hexane, has been successfully used for purification. The purity of the compound is determined by the presence of a single, sharp peak in the chromatogram. The choice of mobile phase, stationary phase, and detector is optimized to achieve the best separation and detection of the target compound and any potential impurities.

Theoretical and Computational Chemistry Studies

Quantum Chemical Approaches

Quantum chemical methods are instrumental in providing a molecular-level understanding of the structure, reactivity, and electronic properties of chemical compounds. These computational tools allow researchers to model molecular behavior and predict various chemical phenomena, offering insights that complement experimental data. For benzimidazole (B57391) derivatives, these approaches are crucial for elucidating their mechanisms of action and designing new molecules with tailored properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. nih.gov It is widely employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. These calculations provide precise data on bond lengths, bond angles, and dihedral angles. nih.govnih.gov DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p), have shown excellent agreement with experimental data for related benzimidazole structures. nih.govresearchgate.net

The optimization process finds the minimum energy conformation of the molecule in the gas phase. researchgate.net For the benzimidazole core, DFT calculations accurately predict the bond lengths within the fused benzene (B151609) and imidazole (B134444) rings. For instance, in N-Butyl-1H-benzimidazole, the C-N bond lengths in the imidazole ring were calculated to be approximately 1.377 Å and 1.306 Å. nih.gov The presence of a bromomethyl group at the 2-position would be expected to influence the geometry of the imidazole ring due to steric and electronic effects.

Table 1: Representative Optimized Geometrical Parameters for Benzimidazole Derivatives (Calculated via DFT) Note: Data below is for illustrative purposes based on published values for related compounds, as specific data for 2-(Bromomethyl)-1H-benzo[d]imidazole is not available.

ParameterBond/AngleCalculated Value (B3LYP)Source Compound
Bond LengthC1-N7 (Å)1.3902-ethyl-1H-benzo[d]imidazole researchgate.net
Bond LengthN7-C8 (Å)1.3122-ethyl-1H-benzo[d]imidazole researchgate.net
Bond LengthC8-N9 (Å)1.3832-ethyl-1H-benzo[d]imidazole researchgate.net
Bond AngleC2-N9-C8 (°)107.42-ethyl-1H-benzo[d]imidazole researchgate.net
Bond AngleN7-C8-N9 (°)111.42-ethyl-1H-benzo[d]imidazole researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Electron Localization)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A small energy gap suggests high chemical reactivity and a greater ease of intramolecular charge transfer. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Benzimidazole Derivatives Note: Values are examples from related molecules to demonstrate typical results.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
A Benzimidazole Derivative researchgate.net-5.73-2.093.64
Another Benzimidazole Derivative researchgate.net-5.84-2.483.36

Molecular Electrostatic Potential (MESP) Analysis for Reactivity Mapping

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.gov The MESP map displays regions of different electrostatic potential on the electron density surface. researchgate.net

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In benzimidazole derivatives, negative potentials are typically localized over the electronegative nitrogen atoms of the imidazole ring. nih.govresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. Positive potentials are generally found around the hydrogen atoms, particularly the N-H proton of the imidazole ring. nih.gov

Neutral Regions (Green): These areas have a near-zero potential.

For this compound, the MESP map would be expected to show a significant negative potential around the imidazole nitrogen atoms and a positive potential near the N-H proton and the hydrogen atoms of the bromomethyl group.

Natural Bond Orbital (NBO) analysis provides detailed insights into the interactions between orbitals, charge transfer, and hyperconjugative effects within a molecule. niscpr.res.inacadpubl.eu This method examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. acadpubl.eu

Higher E(2) values indicate more intense interactions between electron donors and acceptors, leading to greater molecular stability. nih.gov In benzimidazole systems, significant interactions often involve the lone pair electrons on the nitrogen atoms (n) and the π* anti-bonding orbitals of the aromatic rings. For instance, in N-Butyl-1H-benzimidazole, the delocalization of σ-electrons from a C-C bond to various antibonding orbitals results in stabilization energies ranging from 0.86 to 4.63 kJ/mol. nih.gov NBO analysis can elucidate the intramolecular charge transfer pathways that are fundamental to the molecule's electronic properties. researchgate.net

Theoretical vibrational analysis using DFT is a powerful technique for predicting and interpreting infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes (stretching, bending, etc.) to the absorption bands observed in experimental spectra. mdpi.comnih.gov A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. nih.gov

For the benzimidazole structure, characteristic vibrations include:

N-H Stretching: Typically observed in the high-frequency region of the IR spectrum.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations.

C=C and C=N Stretching: Vibrations within the aromatic and imidazole rings, usually found in the 1400-1600 cm-1 range. mdpi.com

Ring Bending: Vibrations associated with the deformation of the benzimidazole ring system. researchgate.net

C-Br Stretching: The vibration corresponding to the carbon-bromine bond in the bromomethyl group, expected at lower wavenumbers. researchgate.net

These theoretical predictions are crucial for confirming the molecular structure and understanding its dynamic behavior. researchgate.net

Polarizability (α): Describes the molecule's ability to form an induced dipole moment in the presence of an external electric field. nih.gov

Hardness (η) and Softness (S): Hardness is a measure of resistance to charge transfer (η = (ELUMO - EHOMO)/2). Softness is the reciprocal of hardness (S = 1/η). Molecules with a small HOMO-LUMO gap are considered "soft" and are generally more reactive. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and for understanding their electronic behavior. researchgate.net

Table 3: Representative Global Reactivity Descriptors for a Benzimidazole Derivative Note: Data is for an illustrative N-1-sulfonyl substituted benzimidazole derivative from literature. nih.gov

DescriptorCalculated Value
Dipole Moment (µ) (Debye)4.15
Hardness (η) (eV)3.397
Softness (S) (eV-1)0.147
Ionization Potential (eV)7.828

Mulliken Charge Analysis

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule. uni-muenchen.de This analysis provides a way to understand the distribution of electron density across the molecule, which is crucial for predicting its reactivity and intermolecular interactions. uni-muenchen.de The charge distribution can influence properties such as the dipole moment and molecular polarizability.

In the case of this compound, it is expected that the nitrogen atoms of the imidazole ring would be the most electronegative centers. The carbon atom of the bromomethyl group, being attached to the electronegative bromine atom, would likely carry a partial positive charge, making it an electrophilic center susceptible to nucleophilic attack. The bromine atom would, in turn, carry a partial negative charge.

Table 1: Representative Mulliken Charge Distribution for a Benzimidazole Derivative (Note: This data is for N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine, as a representative example, calculated using the B3LYP/6-311G(d,p) method. Specific values for this compound would require a dedicated computational study.)

AtomCharge (a.u.)
N (imidazole)-0.428
C (imidazole)-0.344
N (imidazole)-0.371
S (thiazole)0.287
C (thiazole)0.291
Data sourced from a study on a related benzimidazole derivative. irjweb.com

Mechanistic Investigations using Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by mapping out potential energy surfaces, identifying transition states, and calculating activation energies. rsc.orgresearchgate.net

Prediction and Elucidation of Reaction Pathways

For this compound, a primary reaction pathway of interest is the nucleophilic substitution at the methylene (B1212753) carbon, where the bromide ion acts as a leaving group. Computational studies on similar systems, such as the SN2 reaction of methyl halides, can provide a framework for understanding this process. sciforum.netresearchgate.net The reaction is expected to proceed via a backside attack by a nucleophile on the carbon atom of the bromomethyl group. sciforum.net DFT calculations can be employed to model the reactants, the transition state, and the products, thereby elucidating the step-by-step mechanism of the substitution. sciforum.net The reaction pathway would involve the formation of a transition state where the nucleophile is partially bonded to the carbon atom, and the carbon-bromine bond is partially broken.

Calculation of Activation Energies

The activation energy (Ea) is a critical parameter that determines the rate of a chemical reaction. sciforum.net Computational methods, particularly DFT, can be used to calculate the activation energies for proposed reaction pathways. sciforum.netresearchgate.net For the SN2 reaction of this compound, the activation energy would correspond to the energy difference between the reactants and the transition state.

While specific activation energy values for this compound are not available in the searched literature, studies on other SN2 reactions show that the activation energy is influenced by the nature of the nucleophile, the leaving group, and the solvent. sciforum.netresearchgate.net For example, in the SN2 reaction of CH₃Cl with Cl⁻, the calculated activation energy was found to be 12.2 kcal/mol in cyclohexane (B81311) and 17.3 kcal/mol in acetonitrile, highlighting the significant effect of the solvent. sciforum.net It is anticipated that the activation energy for nucleophilic substitution on this compound would be in a similar range, though the larger benzimidazole group may introduce steric and electronic effects that could modify this value.

Table 2: Illustrative Activation Energies for SN2 Reactions (Note: This data is for the reaction of methyl halides with halide ions and is provided for illustrative purposes.)

NucleophileSubstrateSolventActivation Energy (kcal/mol)
Cl⁻CH₃ClCyclohexane12.2
Cl⁻CH₃ClAcetonitrile17.3
Br⁻CH₃ClCyclohexane11.1
Br⁻CH₃ClAcetonitrile14.3
Data adapted from a computational study on SN2 reactions. sciforum.net

Modeling of Electron Transfer Processes

Electron transfer is a fundamental process in many chemical reactions. nih.gov Theoretical models like Marcus theory and Marcus-Hush theory are used to describe the rates of electron transfer reactions. wikipedia.orgscribd.com These theories relate the rate of electron transfer to the Gibbs free energy of the reaction and the reorganization energy, which is the energy required to change the geometry of the reactants and the solvent from the initial to the final state. wikipedia.orgscribd.com

In the context of reactions involving this compound, electron transfer could be part of the mechanism, particularly in redox processes or single-electron transfer (SET) pathways. nih.gov While detailed modeling of electron transfer for this specific compound is not found in the literature, the Marcus-Hush formalism provides a theoretical framework for such investigations. nih.govresearchgate.netresearchgate.net This would involve calculating the inner-sphere and outer-sphere reorganization energies and the electronic coupling between the donor and acceptor species.

Solid-State Computational Analysis

Computational methods are also valuable for studying the properties of molecules in the solid state, particularly for understanding the intermolecular interactions that govern crystal packing.

Hirshfeld Surface Analysis for Inter- and Intramolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. scirp.orgscirp.orgmdpi.com The Hirshfeld surface is defined by partitioning the electron density in a crystal between the molecules. nih.gov By mapping properties such as the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contacts, which are indicative of interactions such as hydrogen bonds and van der Waals forces. scirp.orgscirp.orgmdpi.comnih.gov

For benzimidazole derivatives, Hirshfeld surface analysis has revealed the importance of H···H, C···H, and N···H contacts in the crystal packing. nih.govnih.gov In the crystal structure of this compound, it is expected that N-H···N hydrogen bonds between the imidazole moieties of adjacent molecules would be a prominent feature, leading to the formation of chains or dimers. Additionally, C-H···π interactions and π-π stacking between the aromatic rings are likely to play a significant role in stabilizing the crystal structure. The bromine atom could also participate in halogen bonding or other weak interactions.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. scirp.orgscirp.org For example, sharp spikes in the fingerprint plot are characteristic of strong directional interactions like hydrogen bonds. scirp.orgscirp.org

Table 3: Common Intermolecular Contacts in Benzimidazole Derivatives from Hirshfeld Surface Analysis (Note: The percentage contributions are representative values from studies on various benzimidazole derivatives and may differ for this compound.)

Interaction TypeTypical Percentage Contribution
H···H40-75%
C···H/H···C10-30%
N···H/H···N5-15%
O···H/H···O5-10% (if applicable)
C···C<5%
Data compiled from Hirshfeld surface analyses of various benzimidazole derivatives. nih.govnih.gov

Computational Prediction of Reactivity and Structure-Property Relationships

The reactivity and physicochemical properties of benzimidazole derivatives are frequently investigated using quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method. researchgate.net These computational approaches allow for the detailed analysis of a molecule's electronic characteristics, which are fundamental to its chemical behavior.

Key parameters calculated through methods like DFT at the B3LYP/6-311G++(d,p) level of theory provide a quantitative basis for understanding structure-property relationships. researchgate.net These parameters include:

EHOMO (Highest Occupied Molecular Orbital Energy): This orbital is associated with the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency to act as an electron donor in a reaction.

ELUMO (Lowest Unoccupied Molecular Orbital Energy): This orbital relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a higher capacity to act as an electron acceptor.

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a crucial indicator of chemical stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN) can be derived from HOMO and LUMO energies. researchgate.net These descriptors help in predicting the interaction of the molecule with other chemical species. For instance, global hardness (η) indicates resistance to change in its electron distribution; softer molecules are generally more reactive.

For this compound, these computational methods can predict the reactivity of the bromomethyl group, which is an expected site for nucleophilic substitution reactions. The calculations would quantify the electrophilic nature of the methylene carbon and the influence of the benzimidazole ring on its reactivity.

Table 1: Examples of Calculated Quantum Chemical Parameters for Benzimidazole Derivatives using DFT

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
Benzimidazole (BI)-6.23-0.985.253.56
2-Methylbenzimidazole (2-CH3BI)-6.08-0.875.213.61
2-Mercaptobenzimidazole (2-SHBI)-5.99-1.544.454.01

Data is illustrative and based on findings for benzimidazole derivatives. researchgate.net

Integration of Machine Learning Models in Property Prediction

The integration of computational chemistry with machine learning (ML) has emerged as an innovative and efficient strategy for predicting the properties of chemical compounds, including benzimidazole derivatives. doi.org Machine learning systems can model Quantitative Structure-Property Relationships (QSPR), which link a molecule's structural or physicochemical features to a specific property or activity. nih.govresearchgate.net

The process typically involves several steps:

Descriptor Calculation: A large set of molecular descriptors is generated for a series of benzimidazole compounds. These descriptors can be calculated from the molecular structure using computational methods like DFT and include quantum chemical parameters (EHOMO, ELUMO, dipole moment), constitutional indices, and topological indices. doi.org

Model Training: A dataset containing the calculated descriptors (input variables) and experimentally determined properties (output variables) is used to train an ML algorithm. Various algorithms, such as random forest (RF), extreme gradient boosting (XGB), and support vector machines (SVM), can be employed. nih.gov

Model Validation and Prediction: The trained model's predictive power is validated using external datasets. Once validated, the model can be used to predict the properties of new, untested compounds.

This approach has been successfully applied to predict various properties of benzimidazole derivatives, such as their anti-corrosion efficiencies. doi.org By analyzing a set of molecular descriptors, ML models can identify the key structural features that influence a compound's performance. For instance, the presence of specific functional groups, aromatic rings, and heteroatoms can be correlated with increased adsorption capacity and inhibitory action. doi.org

In the broader context of drug discovery, ML models are increasingly used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov For a compound like this compound, QSPR models could be developed to predict properties such as its permeability, metabolic stability, or potential for cytochrome P450 inhibition, thereby accelerating the evaluation process in early-stage research. nih.govnih.gov The use of automated machine learning (AutoML) methods further streamlines this process by automatically searching for the best combination of algorithms and hyperparameters to build optimal predictive models. nih.gov

Table 2: Application of Machine Learning in Predicting Chemical Properties

Predicted PropertyModel TypeCommon AlgorithmsApplication Area
Corrosion Inhibition EfficiencyQSPRRandom Forest, SVMMaterials Science
Caco-2 PermeabilityClassificationGradient Boosting, XGBDrug Discovery (ADMET)
hERG InhibitionClassificationRandom Forest, SVMDrug Discovery (Toxicity)
Cytochrome P450 (CYP) InhibitionClassificationHyperopt-sklearn (AutoML)Drug Discovery (Metabolism)

This table summarizes common applications of ML in chemical property prediction. doi.orgnih.gov

Applications As a Synthetic Building Block in Organic Synthesis

Precursor for Advanced Heterocyclic Systems

The reactivity of the bromomethyl group in 2-(Bromomethyl)-1H-benzo[d]imidazole allows for its versatile use in the synthesis of more complex, multi-ring heterocyclic systems. This reactivity is central to the construction of both polycyclic and fused-ring benzimidazole (B57391) derivatives.

While the direct synthesis of extensive polycyclic systems starting from this compound is an area of ongoing research, the compound serves as a foundational precursor for creating larger aromatic structures. The bromomethyl group can be readily converted into other functional groups, which then participate in cyclization reactions to form additional rings. For instance, its derivatives can undergo intramolecular cyclization to furnish tetracyclic systems. A notable example is the synthesis of benzimidazo[2,1-b]benzoselenoazoles, which can be achieved through a cesium carbonate-mediated cyclization of 1-(2-bromoaryl)benzimidazoles with selenium powder. nih.gov Although this example doesn't start directly from this compound, it illustrates a synthetic strategy that could be adapted for its derivatives.

The construction of benzimidazole-fused ring systems is a significant area of synthetic chemistry, and while many methods exist, the use of precursors like this compound offers a pathway to specific fused structures. General strategies for the synthesis of fused benzimidazoles include intramolecular N-arylation of amidines and palladium-catalyzed cascade processes from 2-arylbenzimidazoles and o-dibromoarenes. nih.govorganic-chemistry.org These methods, while not directly employing this compound, highlight the types of transformations that could be applied to its derivatives to achieve ring fusion. The key is the introduction of a suitable reactive partner that can undergo a cyclization reaction with the benzimidazole core.

Role in the Synthesis of Complex Organic Structures with Potential Biological Relevance

The benzimidazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. wikipedia.org The use of this compound as a starting material allows for the introduction of diverse functionalities, leading to the synthesis of complex organic molecules with potential therapeutic applications.

Derivatives of this compound have been investigated for their potential as enzyme inhibitors. For example, a series of novel 1H-benzo[d]imidazole-4-carboxamide derivatives have been designed and synthesized as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair. nih.gov While this study does not explicitly start from this compound, it showcases the potential of the benzimidazole core in targeting enzymes.

A more direct application is the synthesis of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids, which have been identified as potential multi-kinase inhibitors, targeting enzymes such as EGFR, HER2, and CDK2. nih.gov The synthesis of these complex molecules utilizes the reactivity of the 2-methylamino-benzimidazole moiety, which can be derived from this compound. The following table summarizes the inhibitory activity of some of these synthesized compounds.

CompoundTarget EnzymeIC50 (µM)
6h EGFR8.21 ± 0.45
HER29.14 ± 0.52
CDK210.21 ± 0.63
6i EGFR7.82 ± 0.39
HER28.56 ± 0.48
CDK29.87 ± 0.59
mTOR11.24 ± 0.71

Data sourced from discovery of 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids as potential multi-kinase inhibitors. nih.gov

These findings underscore the importance of this compound as a precursor for generating libraries of compounds for screening against various enzymatic targets, thereby aiding in the exploration of biochemical pathways and the development of new therapeutic agents.

Utilization in Material Science Research

The benzimidazole heterocycle is not only significant in medicinal chemistry but also holds promise in the field of material science due to its electronic and photophysical properties.

Benzimidazole derivatives are being explored for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and as optical waveguides. mdpi.comresearchgate.netnih.gov The synthesis of donor-acceptor-donor (D-A-D) structures derived from arylethynyl 1H-benzo[d]imidazole has been shown to produce single crystals that can function as optical waveguides. mdpi.com While these specific examples may not directly start from this compound, the functionalization at the benzimidazole core is key to tuning the electronic and optical properties of the resulting materials. The reactive nature of this compound makes it a potentially valuable building block for introducing various chromophoric and electronically active groups to create novel materials with tailored optoelectronic characteristics.

Formation of Organoboron Complexes

The transformation of benzylic halides into organoboron compounds, particularly boronic acids and their esters (like pinacol (B44631) esters), is a cornerstone of modern organic synthesis, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions. While specific literature detailing the conversion of this compound into an organoboron complex is not extensively documented, established synthetic methodologies for analogous benzylic bromides suggest plausible routes for this transformation. These methods typically involve either the reaction of an organometallic intermediate with a boron electrophile or a transition-metal-catalyzed cross-coupling with a diboron (B99234) reagent.

One potential pathway involves the formation of an organometallic nucleophile, such as a Grignard reagent, from this compound. This intermediate could then be reacted with a boron electrophile like trimethyl borate (B1201080) or pinacolborane to furnish the corresponding boronic ester. A general representation of this two-step approach is outlined below.

Table 1: Plausible Synthetic Route to Benzimidazolyl Boronic Ester via an Organometallic Intermediate

Step Reactants Reagents Product
1 This compound Magnesium (Mg) (1H-benzo[d]imidazol-2-ylmethyl)magnesium bromide

An alternative and more contemporary approach is the direct transition-metal-catalyzed borylation of the C(sp³)-Br bond. Palladium or nickel-catalyzed cross-coupling reactions of alkyl halides with diboron reagents, such as bis(pinacolato)diboron (B136004) (B₂pin₂), are well-established. This reaction, often referred to as a Miyaura borylation, would offer a more direct and potentially more functional-group-tolerant route to the desired benzimidazolylmethyl boronic ester.

The reaction would likely proceed in the presence of a palladium or nickel catalyst, a suitable ligand, and a base. The resulting 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-1H-benzo[d]imidazole would be a versatile intermediate, primed for subsequent carbon-carbon bond-forming reactions to introduce complexity and build larger molecular architectures.

Generation of Thioether Derivatives

The synthesis of thioethers, or sulfides, is a fundamental transformation in organic chemistry, and this compound serves as an excellent electrophile for their preparation. The generation of thioether derivatives from this starting material is typically achieved through a nucleophilic substitution reaction with a thiol. This reaction, a classic example of S-alkylation, is widely applicable and can be used with a diverse range of aliphatic and aromatic thiols. jmaterenvironsci.com

The underlying mechanism is a bimolecular nucleophilic substitution (Sₙ2) reaction. A thiol is first deprotonated by a base to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic methylene (B1212753) carbon of this compound, displacing the bromide leaving group and forming a new carbon-sulfur bond.

Commonly used bases for this transformation include potassium carbonate, sodium hydroxide, or triethylamine, and the reaction is typically carried out in a polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF). nih.gov The choice of reaction conditions can be tailored to the specific substrate and thiol being used.

The scope of this reaction is broad, allowing for the synthesis of a wide variety of thioether derivatives. Both alkyl thiols and aryl thiols (thiophenols) can be effectively employed as nucleophiles, leading to the corresponding alkyl and aryl thioethers.

Table 2: Synthesis of Thioether Derivatives from this compound

Thiol Reactant Base Solvent Product
Thiophenol K₂CO₃ Acetone 2-((Phenylthio)methyl)-1H-benzo[d]imidazole
4-Methylthiophenol NaOH Ethanol 2-((p-Tolylthio)methyl)-1H-benzo[d]imidazole
Benzyl mercaptan Et₃N Acetonitrile 2-((Benzylthio)methyl)-1H-benzo[d]imidazole

These reactions are generally high-yielding and produce stable products that can be used in further synthetic manipulations or for biological screening, as the benzimidazole-thioether motif is prevalent in many pharmacologically active molecules. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-(bromomethyl)-1H-benzo[d]imidazole and its derivatives?

The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with substituted aldehydes or ketones under acidic conditions. For example, one-pot methods using ethanol or methanol as solvents with catalytic HCl or acetic acid yield intermediates, which are then brominated using N-bromosuccinimide (NBS) or HBr/H₂O₂ . Characterization relies on NMR (¹H/¹³C), IR, and HRMS to confirm structural integrity and purity .

Q. How are spectroscopic techniques employed to validate the structure of this compound derivatives?

  • ¹H NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm) and the bromomethyl group (δ ~4.3–4.7 ppm for CH₂Br) .
  • ¹³C NMR : The imidazole ring carbons appear at δ 140–160 ppm, while CH₂Br resonates at δ ~30–35 ppm .
  • IR : Stretching vibrations for C=N (imidazole) at ~1600 cm⁻¹ and C-Br at ~550–600 cm⁻¹ .
  • HRMS : Used to confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. What are the standard protocols for optimizing reaction yields in benzimidazole synthesis?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for bromination steps .
  • Catalyst screening : Acids like p-toluenesulfonic acid (PTSA) improve cyclization efficiency .
  • Temperature control : Reactions often proceed at 80–100°C for 6–24 hours, monitored by TLC .

Advanced Research Questions

Q. How do substituents on the benzimidazole core influence biological activity, and how is this evaluated?

Substituents like halogens (Br, Cl) or aryl groups modulate electronic properties and binding affinity. For example:

  • EGFR inhibition : Derivatives with 4-bromo-5-chloro substitutions (e.g., Sb23) show IC₅₀ values <10 µM in cytotoxicity assays against cancer cell lines .
  • Antimicrobial activity : Electron-withdrawing groups (e.g., -CF₃) enhance interactions with bacterial enzymes, assessed via MIC assays . Structure-activity relationships (SAR) are validated through molecular docking against targets like EGFR (PDB: 1M17) .

Q. What computational methods are used to predict the reactivity and stability of this compound derivatives?

  • DFT calculations : B3LYP/6-31G* basis sets optimize geometries and calculate HOMO-LUMO gaps to predict electron transfer trends .
  • Molecular dynamics (MD) : Simulate interactions in corrosive environments (e.g., J55 steel) to evaluate corrosion inhibition efficiency .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., LogP, bioavailability) .

Q. How can researchers resolve contradictions in reported spectral data or reaction yields across studies?

Discrepancies often arise from:

  • Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift NMR signals .
  • Impurity profiles : HRMS and elemental analysis distinguish byproducts (e.g., unreacted intermediates) .
  • Reaction scalability : Pilot-scale syntheses may yield lower efficiencies than small-scale reactions due to mixing inefficiencies .

Q. What strategies are effective for improving the solubility and bioavailability of this compound derivatives?

  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) via alkylation or acylation .
  • Co-crystallization : Use co-formers like succinic acid to enhance dissolution rates .
  • Nanoformulation : Encapsulate derivatives in liposomes or polymeric nanoparticles for targeted delivery .

Methodological Considerations

Q. How are cytotoxicity assays designed to evaluate the therapeutic potential of benzimidazole derivatives?

  • Cell lines : Use MCF-7 (breast cancer) or A549 (lung cancer) cells for IC₅₀ determination via MTT assays .
  • Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a vehicle control .
  • Dose-response curves : Test concentrations from 0.1–100 µM to establish potency thresholds .

Q. What experimental and computational approaches validate corrosion inhibition mechanisms of benzimidazole derivatives?

  • Electrochemical tests : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) quantify inhibition efficiency (%) .
  • SEM/EDS : Analyze surface morphology and elemental composition post-exposure .
  • MD simulations : Calculate binding energies between derivatives and metal surfaces (e.g., Fe(110)) .

Data Interpretation and Reporting

Q. How should researchers address variability in melting points or spectral data for structurally similar derivatives?

  • Crystallinity differences : Polymorphic forms or hydrate/solvate formation alter melting points .
  • Stereoelectronic effects : Electron-donating/withdrawing groups shift NMR/IR peaks predictably (e.g., -OCH₃ downfield shifts in ¹H NMR) .
  • Reproducibility : Report detailed synthetic protocols (e.g., cooling rates during crystallization) to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.